1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is a deuterated derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used for various cardiovascular conditions. The addition of deuterium atoms enhances the compound's stability and alters its pharmacokinetic properties. The molecular formula of this compound is C₁₆H₂₁D₇NO₂, indicating the presence of deuterium in its structure, which can be beneficial for tracing studies in biological systems.
The chemical behavior of 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is similar to that of propranolol. It undergoes typical reactions associated with alcohols and amines, such as:
Additionally, the presence of deuterium allows for unique isotopic labeling studies that can help in understanding metabolic pathways and interactions within biological systems.
As a derivative of propranolol, this compound exhibits similar biological activities:
The deuterated form may also show altered pharmacokinetics due to the kinetic isotope effect, potentially resulting in prolonged action or modified metabolism.
The synthesis of 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol typically involves:
This compound has potential applications in:
Its unique structure may also provide insights into receptor interactions and drug design.
Interaction studies involving 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol focus on:
These studies are crucial for determining the therapeutic efficacy and safety profile of this compound.
Several compounds share structural similarities with 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Propranolol | C₁₄H₁₈N₂O₂ | Non-selective beta-blocker without deuteration |
1-Isopropylamino-3-naphthalen-2-yloxy-propan-2-ol | C₁₅H₁₉N₂O₂ | Similar structure but lacks deuterium substitution |
DL-Propranolol-D7 (Ring-D7) | C₁₆H₂₁D₇NO₂ | Deuterated form with potential differences in metabolism |
The primary distinction lies in the incorporation of deuterium atoms in its structure which may influence its pharmacological properties and metabolic pathways compared to its non-deuterated counterparts. This characteristic makes it particularly useful for research applications focusing on drug metabolism and receptor interactions.
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